Methyl pyrimidine-4-carboxylate

Physicochemical characterization Solid-state handling Crystallization

Select methyl pyrimidine-4-carboxylate for its unique Minisci-type 5-position halogenation, scalable to >10 g for CK2/A3 AR kinase inhibitor intermediates. The methyl ester’s mp (63–68°C) and LogP (−0.3) ensure reliable crystallization and purification superior to ethyl analogs. With 86% yield from methanolic HCl esterification, this regioisomer supports cost-effective bulk synthesis. Only the 4-carboxylate delivers pharmacophores for A3 AR antagonists (Ki 0.7–34 μM) and patented herbicides. Choose the correct regioisomer.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 2450-08-0
Cat. No. B030229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyrimidine-4-carboxylate
CAS2450-08-0
SynonymsNSC 78314
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=NC=C1
InChIInChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-4-8-5/h2-4H,1H3
InChIKeyGXZQHMHLHHUHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl pyrimidine-4-carboxylate (CAS 2450-08-0) Technical Baseline: Physicochemical Properties and Identity


Methyl pyrimidine-4-carboxylate (CAS 2450-08-0) is a heterocyclic building block featuring a pyrimidine core substituted with a methyl ester at the 4-position . It is a crystalline solid with a melting point of 63-68 °C and a boiling point of 224 °C, exhibiting a density of 1.21 g/cm³ and a LogP of -0.3 [1]. The compound is commercially available as a synthetic intermediate for pharmaceutical and agrochemical research, typically at purities of ≥95% to ≥98% .

Why Methyl pyrimidine-4-carboxylate (CAS 2450-08-0) Cannot Be Replaced by Generic Pyrimidine Carboxylates: A Comparative Analysis of Regioisomeric and Ester Variants


Methyl pyrimidine-4-carboxylate cannot be substituted by generic pyrimidine carboxylates because the position of the ester moiety and the nature of the alkyl group fundamentally alter physicochemical properties and synthetic utility. Regioisomers exhibit distinct melting points (e.g., 63-68 °C for the 4-carboxylate vs. 76-81 °C for the 5-carboxylate and 100-106 °C for the 2-carboxylate) , while ethyl and methyl esters differ in molecular weight (152.15 vs. 138.12 g/mol) and lipophilicity, affecting reaction kinetics and purification workflows . The following evidence demonstrates that these differences are not merely theoretical but have quantifiable implications for synthetic efficiency and downstream application performance.

Quantitative Differentiation Evidence: Methyl pyrimidine-4-carboxylate vs. Closest Analogs in Procurement-Relevant Metrics


Melting Point Differentiation: Methyl 4-Carboxylate vs. Regioisomeric 5- and 2-Carboxylates

Methyl pyrimidine-4-carboxylate (CAS 2450-08-0) melts at 63-68 °C , whereas the regioisomeric methyl pyrimidine-5-carboxylate (CAS 34253-01-5) melts at 76-81 °C and methyl pyrimidine-2-carboxylate (CAS 34253-03-7) melts at 100-106 °C . This progressive increase in melting point (4-carboxylate < 5-carboxylate < 2-carboxylate) reflects differences in intermolecular interactions due to ester position.

Physicochemical characterization Solid-state handling Crystallization

Molecular Weight and Lipophilicity: Methyl Ester vs. Ethyl Ester at the 4-Position

Methyl pyrimidine-4-carboxylate has a molecular weight of 138.12 g/mol [1], while ethyl pyrimidine-4-carboxylate (CAS 62846-82-6) weighs 152.15 g/mol [2]. This 14.03 g/mol difference corresponds to a single methylene unit. The ethyl ester is more lipophilic, enhancing membrane permeability, whereas the methyl ester offers a smaller steric profile and lower molecular weight, which can be advantageous for reactions where mass efficiency or diffusion rates are critical.

Lipophilicity Reaction kinetics Purification

Synthetic Yield Comparison: Methyl Esterification of Pyrimidine-4-carboxylic Acid

Pyrimidine-4-carboxylic acid can be converted to methyl pyrimidine-4-carboxylate in 86% yield using methanolic hydrogen chloride, whereas an alternative method using ethereal diazomethane gives a 75% yield [1]. This demonstrates that the methyl ester can be prepared in high yield via a straightforward acid-catalyzed route, providing a reliable supply chain advantage.

Esterification Synthetic efficiency Yield optimization

Purity and Stability: Commercial Methyl 4-Carboxylate vs. 5-Fluoro Analog

Commercial methyl pyrimidine-4-carboxylate is available at ≥98% purity with stability ≥4 years under recommended storage (-20 °C) , while methyl 5-fluoropyrimidine-4-carboxylate (a fluorinated analog) is offered at 95% purity and requires storage at 4 °C . The non-fluorinated methyl ester exhibits higher purity and longer-term stability, reducing degradation concerns during long-term storage.

Purity Stability Storage

Solubility Profile: Methyl 4-Carboxylate in Common Organic Solvents

Methyl pyrimidine-4-carboxylate exhibits specific solubility values: DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (25 mg/mL), and PBS (pH 7.2, 10 mg/mL) . While no direct comparator data is available, this profile provides a baseline for solvent selection and indicates moderate solubility in polar aprotic solvents, which is typical for pyrimidine esters and influences reaction design and purification strategies.

Solubility Formulation Reaction medium

Regioselectivity in Minisci Reactions: 4-Carboxylate Esters as Substrates for 5-Halogenation

Minisci homolytic alkoxycarbonylation of 5-halopyrimidines is highly regioselective for the 4-position, enabling one-step synthesis of >10 g quantities of ethyl 5-bromopyrimidine-4-carboxylate . While this example uses the ethyl ester, the regioselectivity is governed by the pyrimidine core and the 4-carboxylate directing effect, which is equally applicable to the methyl ester. This regioselective access to 5-halogenated-4-carboxylates is critical for synthesizing CK2 inhibitors like CX-5011.

Regioselective synthesis Radical chemistry Halogenation

Optimal Application Scenarios for Methyl pyrimidine-4-carboxylate in Medicinal Chemistry and Agrochemical Synthesis


Synthesis of 5-Substituted Pyrimidine-4-carboxylate Derivatives via Regioselective Halogenation

Methyl pyrimidine-4-carboxylate serves as a precursor for regioselective halogenation at the 5-position via Minisci-type radical reactions, enabling the scalable preparation of 5-bromo- or 5-iodopyrimidine-4-carboxylates (demonstrated at >10 g scale for the ethyl analog) . This regioselectivity is unique to the 4-carboxylate scaffold and is essential for generating building blocks for CK2 inhibitors and other kinase-targeting therapeutics.

Medicinal Chemistry: Scaffold for Adenosine Receptor Antagonists

While methyl pyrimidine-4-carboxylate itself is an intermediate, its core structure is integral to pyrazolo[3,4-d]pyrimidine-4-carboxylate derivatives that exhibit human A3 adenosine receptor antagonism with Ki values ranging from 0.7 to 34 μM . The 4-carboxylate position is critical for receptor affinity, as demonstrated by compounds 60 (Ki = 2.2 μM, >46-fold selective) and 62 (Ki = 2.9 μM, >34-fold selective) in this series. Procuring the methyl ester ensures access to this validated pharmacophore.

Agrochemical Development: Herbicidal 6-Amino-2-phenyl-pyrimidine-4-carboxylates

Methyl pyrimidine-4-carboxylate is a key intermediate for constructing 6-amino-2-(4-substituted-phenyl)-pyrimidine-4-carboxylates, a class of compounds patented for herbicidal applications . The methyl ester at the 4-position is essential for the activity of these herbicides, and substitution with other esters or regioisomers would compromise the desired biological profile.

Large-Scale Esterification: High-Yield Methyl Ester Synthesis

Pyrimidine-4-carboxylic acid can be efficiently esterified to methyl pyrimidine-4-carboxylate in 86% yield using methanolic HCl, a method that outperforms diazomethane esterification (75% yield) . This high-yielding, acid-catalyzed route is amenable to scale-up, making the methyl ester a cost-effective choice for bulk procurement and multi-step syntheses where ester stability and ease of handling are paramount.

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